N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
Description
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative featuring a benzyl group at the N-position of the thiazole ring, a 4-methoxynaphthalen-1-yl substituent at the 4-position, and a hydrobromide salt. Thiazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS.BrH/c1-24-20-12-11-17(16-9-5-6-10-18(16)20)19-14-25-21(23-19)22-13-15-7-3-2-4-8-15;/h2-12,14H,13H2,1H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFOBBWAGYLELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)NCC4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common method includes the reaction of 4-methoxynaphthalen-1-ylamine with benzyl bromide in the presence of a suitable base to form the benzylated intermediate. This intermediate is then cyclized under acidic conditions to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications of N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide
This compound is a complex organic compound featuring a thiazole ring, a benzyl group, and a methoxynaphthalene moiety. It is used as a building block in organic synthesis and as a reagent in various chemical reactions. This compound has the molecular formula C21H19BrN2OS and a molecular weight of 427.4 g/mol.
Preparation Methods
The synthesis of this compound typically involves multiple steps, beginning with the formation of the thiazole ring. A common method includes reacting 4-methoxynaphthalen-1-ylamine with benzyl bromide in the presence of a suitable base to form the benzylated intermediate, which is then cyclized under acidic conditions to form the thiazole ring. Industrial production may involve large-scale reactions in reactors designed for high temperatures and pressures, optimized for maximum yield and purity while minimizing by-products and waste, potentially employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation can lead to the formation of carboxylic acids or ketones.
- Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be employed. Reduction can result in the formation of amines or alcohols.
- Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in a suitable solvent, leading to derivatives with different functional groups.
This compound has demonstrated diverse biological activities, drawing attention for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity:
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effective antifungal activity against Candida species, where the compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death.
| Value | |
|---|---|
| Candida albicans | MIC = 1.95 μg/mL |
| Candida krusei | MIC = 3.90 μg/mL |
These values suggest that this compound is potent against common fungal pathogens.
Anti-inflammatory Activity:
The thiazole ring structure is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This compound may exert these effects through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity:
This compound has also been investigated for its potential anticancer properties. Thiazole derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis via caspase activation and the disruption of mitochondrial membrane potential.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The thiazole ring is essential for antimicrobial and anticancer activities.
- The presence of the methoxy group enhances lipophilicity, facilitating cellular penetration.
This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism by which N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and related thiazol-2-amine derivatives:
Physicochemical Properties
- Solubility: The hydrobromide salt improves aqueous solubility relative to non-ionic analogs, such as N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine ().
- Collision Cross-Section (CCS) : For N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, predicted CCS values range from 175.0–191.8 Ų (depending on adducts), suggesting moderate pharmacokinetic distribution .
Research Findings and Gaps
- TH-644 : In cellular studies, TH-644 reduced RANKL- and LPS-induced osteoclastogenesis and inflammation, with IC₅₀ values in the micromolar range .
- MortaparibMild : Exhibits low micromolar cytotoxicity in cancer cell lines, with synergistic effects when combined with PARP inhibitors .
- Data Limitations: No direct bioactivity data exist for the target compound or analogs like N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (), necessitating further experimental validation.
Biological Activity
N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide (CAS Number: 1052544-77-0) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉BrN₂OS |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 1052544-77-0 |
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study tested various thiazole derivatives against Candida species and demonstrated effective antifungal activity. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death .
Minimum Inhibitory Concentration (MIC) Values :
- Candida albicans : MIC = 1.95 μg/mL
- Candida krusei : MIC = 3.90 μg/mL
These values suggest that this compound is potent against common fungal pathogens.
Anti-inflammatory Activity
The thiazole ring structure is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This compound may exert these effects through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In various studies, thiazole derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis via caspase activation and the disruption of mitochondrial membrane potential .
Case Studies
- Study on Antifungal Activity :
- Anti-inflammatory Mechanism Investigation :
- Cytotoxicity Assay :
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The thiazole ring is essential for antimicrobial and anticancer activities.
- The presence of the methoxy group enhances lipophilicity, facilitating cellular penetration.
This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine hydrobromide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Coupling of the thiazole intermediate with 4-methoxynaphthalene-1-amine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) .
- Step 3 : Hydrobromide salt formation via acid-base reaction in anhydrous ethanol.
Optimization Tips : - Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield .
- Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm aromatic protons (δ 6.8–8.2 ppm for naphthalene and benzyl groups) and thiazole protons (δ 7.3–7.5 ppm) .
- Mass Spectrometry (FABMS) : Look for molecular ion peaks at m/z 435 (free base) and isotopic patterns consistent with bromine .
- Elemental Analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values .
Q. What solvent systems are suitable for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for dissolution (≥10 mg/mL).
- Aqueous stability : Test in PBS (pH 7.4) with HPLC monitoring over 24 hours to detect hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reported biological activity (e.g., anticancer or enzyme inhibition)?
- Enzyme Inhibition : The thiazole and naphthalene moieties may intercalate into DNA or inhibit topoisomerase II, as seen in structurally similar benzothiazole derivatives .
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugates) to track subcellular localization in cancer cell lines .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts)?
- Case Study : Discrepancies in aromatic proton shifts (e.g., δ 7.1 vs. 7.4 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or polymorphic forms.
- Resolution : Cross-validate with XRD (single-crystal diffraction) and variable-temperature NMR .
Q. What computational methods are effective for modeling ligand-receptor interactions of this compound?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) and parameterize the thiazole group’s electronegativity .
- MD Simulations : Assess binding stability (100 ns trajectories) in GROMACS with CHARMM36 force fields .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during cyclization steps .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) for >98% purity .
Data Contradiction Analysis
Q. Discrepancies in Biological Activity Across Studies
- Example : Variable IC₅₀ values (e.g., 2 μM vs. 10 μM in breast cancer cells) may stem from assay conditions (e.g., serum concentration, incubation time).
- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .
Q. Conflicting Melting Point Reports
- Observed Range : 245–250°C vs. 255–260°C.
- Root Cause : Hydrate vs. anhydrous forms. Confirm via TGA-DSC (heating rate 10°C/min under N₂) .
Methodological Recommendations
Q. Scaling Synthesis from Milligrams to Grams
- Risk : Exothermic reactions during thiazole formation may cause decomposition.
- Solution : Use jacketed reactors with controlled cooling (−10°C) and incremental reagent addition .
Q. Validating Biological Activity
- In Vitro : Perform dose-response curves in triplicate with ATP-based viability assays (e.g., CellTiter-Glo).
- In Vivo : Use xenograft models (e.g., MDA-MB-231) with pharmacokinetic profiling (plasma t₁/₂ via LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
